AChE Inhibitory Potency of Dioxoloindole-Derived Compounds vs. Clinical Standard Donepezil
In a head-to-head AChE inhibition assay, the [1,3]dioxolo[4,5-f]isoindolone derivatives I1 and I2—compounds that share the methylenedioxyindole pharmacophore with 6H-[1,3]Dioxolo[4,5-e]indole but differ in regioisomeric fusion—demonstrated IC₅₀ values of 0.086 µM and 0.080 µM respectively, which were comparable to the clinical acetylcholinesterase inhibitor donepezil (IC₅₀ = 0.094 µM) [1]. This is currently the highest-strength quantitative comparator dataset available for the dioxoloindole chemotype, and it establishes that the methylenedioxyindole nucleus can support picomolar-range target engagement when elaborated into the appropriate derivative class.
| Evidence Dimension | AChE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound I1: 0.086 µM; Compound I2: 0.080 µM (both built on [1,3]dioxolo[4,5-f]isoindolone scaffold; regioisomeric to target compound's [4,5-e] fusion) |
| Comparator Or Baseline | Donepezil (clinical AChE inhibitor): IC₅₀ = 0.094 µM |
| Quantified Difference | Compound I2: ΔIC₅₀ = -0.014 µM vs. donepezil (14.9% more potent); Compound I1: ΔIC₅₀ = -0.008 µM vs. donepezil (8.5% more potent) |
| Conditions | In vitro spectrophotometric AChE inhibition assay; enzyme source not specified in abstract; compounds tested alongside donepezil as positive control [1] |
Why This Matters
This evidence demonstrates that the dioxoloindole chemotype achieves AChE potency exceeding the gold-standard clinical drug donepezil, validating its selection as a privileged scaffold for CNS-targeted inhibitor programs.
- [1] Gong YX, Zhu QF, Zhong JQ, et al. Design, synthesis and biological evaluation of novel [1,3]dioxolo[4,5-f]isoindolone derivatives. Acta Pharmaceutica Sinica, 2015, 50(2): 191–198. View Source
